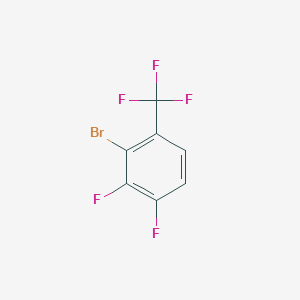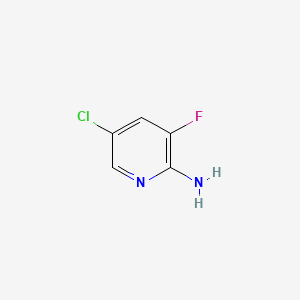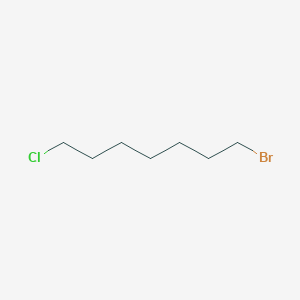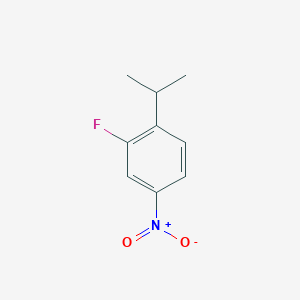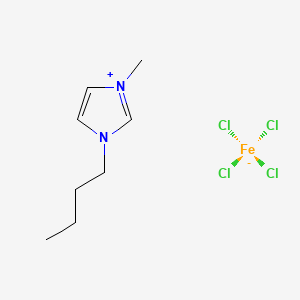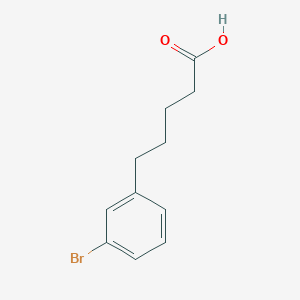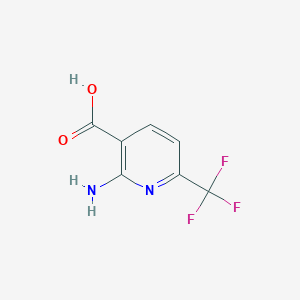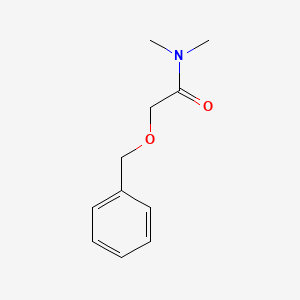
2-Benzyloxy-N,N-dimethyl-acetamide
Descripción general
Descripción
“2-Benzyloxy-N,N-dimethyl-acetamide” is an organic compound that belongs to the acetamide class. It has a molecular formula of C11H15NO2 and a molecular weight of 193.25 .
Molecular Structure Analysis
The molecular structure of “2-Benzyloxy-N,N-dimethyl-acetamide” is represented by the InChI code: 1S/C11H15NO2/c1-12(2)11(13)9-14-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 .
Aplicaciones Científicas De Investigación
Solvent for Polymer and Fiber Production
2-Benzyloxy-N,N-dimethyl-acetamide: is used as a high-boiling, dipolar aprotic solvent in the production of polymers and fibers. Its ability to dissolve a wide range of polymers makes it particularly valuable in the textile industry for spinning fibers .
Reagent in Organic Synthesis
This compound serves as a reagent in organic synthesis, particularly in pharmaceuticals. Its miscibility with water and various organic solvents facilitates the synthesis of complex organic compounds .
Catalyst and Reaction Medium
Due to its stability under strong bases, 2-Benzyloxy-N,N-dimethyl-acetamide is used as a catalyst and reaction medium in various chemical reactions, including Ullmann coupling reactions, which are pivotal in creating complex organic molecules .
Intermediate in Medicinal Chemistry
As an intermediate in medicinal chemistry, this compound is involved in the synthesis of small-molecule drugs aimed at treating diseases like Alzheimer’s by affecting the brain’s amyloid β monomers .
Material Science Research
In material science, 2-Benzyloxy-N,N-dimethyl-acetamide is used to introduce steric bulk groups into non-metallocene complexes, which are important for creating high molecular weight polymers with controlled stereoselectivity .
Mecanismo De Acción
Target of Action
Compounds like “2-Benzyloxy-N,N-dimethyl-acetamide” often interact with proteins or enzymes in the body. The specific targets would depend on the structure of the compound and its chemical properties .
Mode of Action
The compound could interact with its targets through a variety of mechanisms, such as binding to a receptor, inhibiting an enzyme, or disrupting a cellular process .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific targets. For example, it could influence signal transduction pathways, metabolic pathways, or cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by its solubility, its distribution could be affected by its size and charge, its metabolism could be mediated by specific enzymes, and its excretion could occur through the kidneys or liver .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular function .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules .
Propiedades
IUPAC Name |
N,N-dimethyl-2-phenylmethoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)11(13)9-14-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVUHPBLCIOQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-N,N-dimethyl-acetamide | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


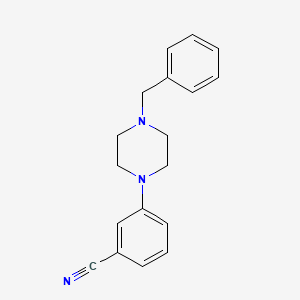
![1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1279584.png)
